

Application Notes and Protocols for CGP Compounds in Neurotransmitter System Modulation

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Compound of Interest

Compound Name: CGP 25454A

Cat. No.: B1663561

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These application notes provide a comprehensive overview of the use of specific CGP compounds for modulating neurotransmitter systems. The primary focus is on the series of potent and selective GABA-B receptor antagonists, including CGP 35348, CGP 36742 (SGS-742), CGP 52432, and CGP 55845. Additionally, information on **CGP 25454A**, a presynaptic dopamine autoreceptor antagonist, is included.

This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and drug discovery.

Section 1: CGP Series of GABA-B Receptor Antagonists

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects.^[1] Antagonists of these receptors are valuable tools for studying the physiological roles of the GABA-B system and for investigating their therapeutic potential in various neurological and psychiatric disorders.

Quantitative Data Summary

The following table summarizes the reported binding affinities and potencies of several key CGP compounds that act as GABA-B receptor antagonists.

Compound	Target	Assay Type	Value	Organism/T issue	Reference
CGP 35348	GABA-B Receptor	IC50	34 μ M	Rat cortical membranes	[2] [3] [4] [5]
CGP 36742 (SGS-742)	GABA-B Receptor	IC50	36 μ M	Not specified	
CGP 52432	GABA-B Autoreceptor	IC50	85 nM	Rat cortical synaptosomes	
GABA-B Heteroreceptor (regulating somatostatin release)	IC50	\sim 3 μ M	Rat cortical synaptosomes		
GABA-B Heteroreceptor (regulating glutamate release)	IC50	\sim 8.5 μ M	Rat cortical synaptosomes		
GABA-B Autoreceptor	pA2	7.70	Rat cortical synaptosomes		
CGP 55845	GABA-B Receptor	IC50	5 nM	Not specified	
GABA-B Receptor	pKi	8.35	Not specified		
GABA-B Receptor (Baclofen response)	IC50	130 nM	Isoproterenol assay		
GABA Release	pEC50	8.08	Not specified		

Inhibition

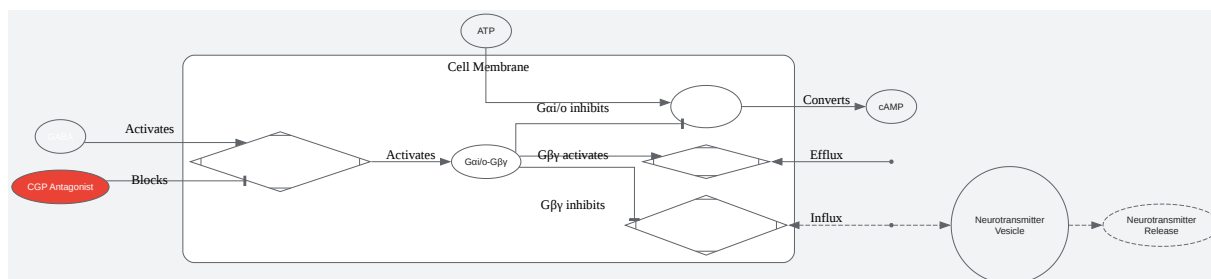
Glutamate

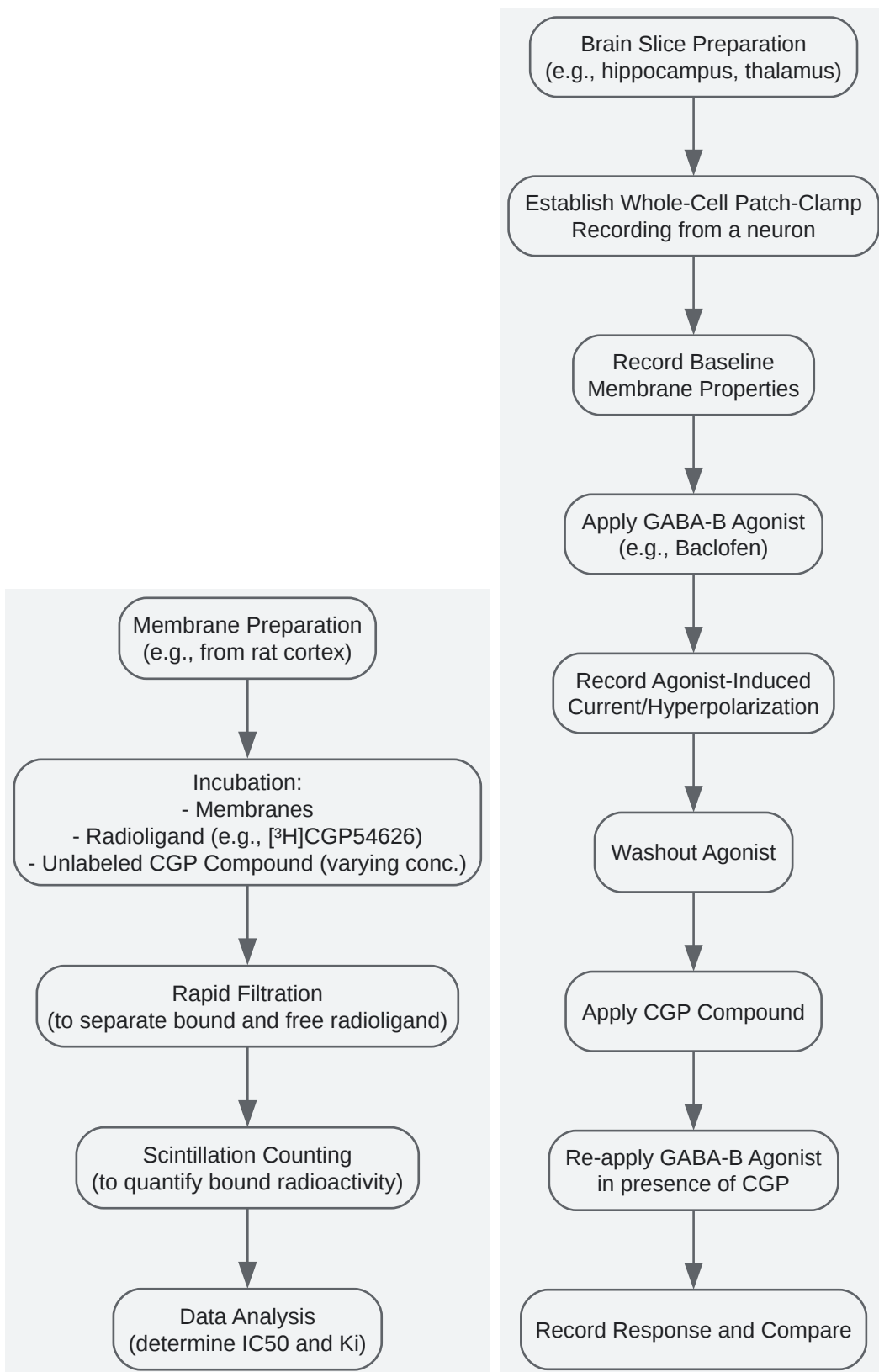
Release	pEC50	7.85	Not specified
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Inhibition

Signaling Pathway

Activation of GABA-B receptors, which are heterodimers of GABA-B1 and GABA-B2 subunits, leads to the dissociation of the associated G-protein into $G\alpha i/o$ and $G\beta\gamma$ subunits. The $G\beta\gamma$ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release. The $G\alpha i/o$ subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.





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